

# Ethyl 6-nitropicolinate CAS number

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## Compound of Interest

Compound Name: Ethyl 6-nitropicolinate

Cat. No.: B15070037

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## Chemical Identity and Properties

Ethyl 6-methyl-5-nitronicotinate is a substituted pyridine derivative that serves as a versatile intermediate in the synthesis of complex organic molecules. Its chemical structure incorporates several functional groups that can be readily modified, making it a valuable precursor for creating diverse molecular scaffolds.[\[1\]](#)[\[2\]](#)

Table 1: Chemical and Physical Properties

Property	Value	Source
CAS Number	1211538-09-8	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>9</sub> H <sub>10</sub> N <sub>2</sub> O <sub>4</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	210.19 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Physical Appearance	Colorless to light yellow liquid or crystalline solid	<a href="#">[2]</a>
Predicted Boiling Point	302.7 ± 37.0 °C	<a href="#">[3]</a>
Predicted Density	1.272 ± 0.06 g/cm <sup>3</sup>	<a href="#">[3]</a>
Synonyms	Ethyl 6-methyl-5-nitropyridine-3-carboxylate, 3-Pyridinecarboxylic acid, 6-methyl-5-nitro-, ethyl ester	

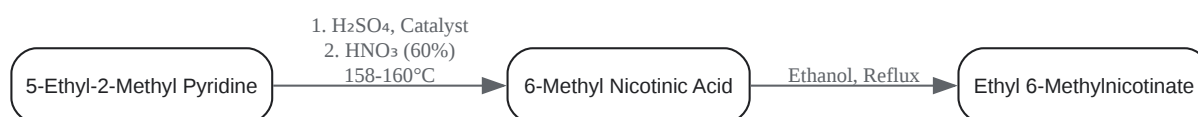
## Synthesis and Purification

While a specific detailed protocol for the synthesis of Ethyl 6-methyl-5-nitronicotinate is not readily available in the public domain, a general manufacturing process for a structurally similar compound, methyl-6-methylnicotinate, provides a likely synthetic route. This process involves the oxidation of a substituted pyridine followed by esterification.

### General Experimental Protocol: Synthesis of a Substituted Ethyl Nicotinate Derivative

This protocol is adapted from the known synthesis of related nicotinic acid esters.

Reaction Scheme:



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Caption: General synthesis route for a substituted ethyl nicotinate.

Materials:

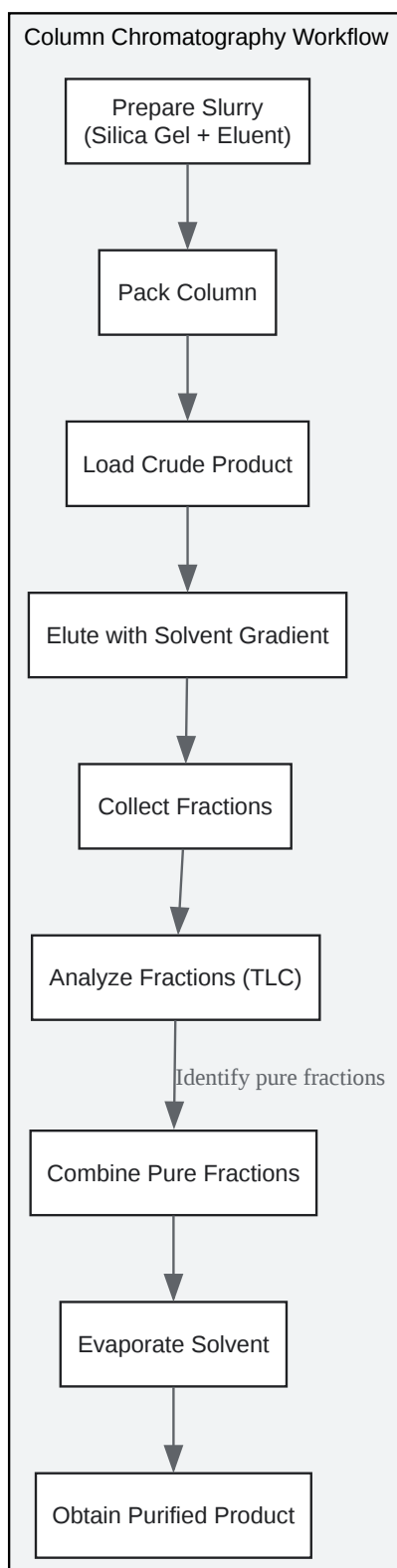
- 5-Ethyl-2-Methyl Pyridine
- Sulfuric Acid (98%)
- Nitric Acid (60%)
- Ethanol
- Methylene Dichloride (MDC) or other suitable extraction solvent
- Sodium Carbonate or other suitable base for neutralization

Procedure:

- Oxidation:
  - Charge a reaction vessel with sulfuric acid and a suitable catalyst.
  - Cool the mixture to approximately 20°C.
  - Slowly add 5-ethyl-2-methyl pyridine to the mixture.
  - Heat the reaction mixture to 158-160°C.
  - Carefully add nitric acid (60%) over several hours while maintaining the reaction temperature.
  - After the addition is complete, distill off the excess nitric acid.
  - Cool the reaction mixture to approximately 50°C.
- Esterification:
  - Add ethanol to the crude 6-methyl nicotinic acid.
  - Reflux the mixture for several hours (e.g., 6 hours) at 60-70°C.
  - Distill off the excess ethanol.
  - Cool the mixture to room temperature (approximately 25°C).
- Work-up and Purification:
  - Neutralize the reaction mixture to a pH of 7.0 with a suitable base (e.g., sodium carbonate solution).
  - Extract the product into an organic solvent such as methylene dichloride.
  - Separate the organic layer and distill off the solvent.
  - The crude product can be further purified by fractional distillation under reduced pressure.

## General Purification Method: Column Chromatography

For laboratory-scale purification to obtain high-purity Ethyl 6-methyl-5-nitronicotinate, column chromatography is a standard technique.



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Caption: Workflow for purification by column chromatography.

#### Procedure:

- Select an appropriate stationary phase (e.g., silica gel) and a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
- Pack a chromatography column with the stationary phase.
- Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
- Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
- Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
- Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified Ethyl 6-methyl-5-nitronicotinate.

## Spectroscopic Characterization

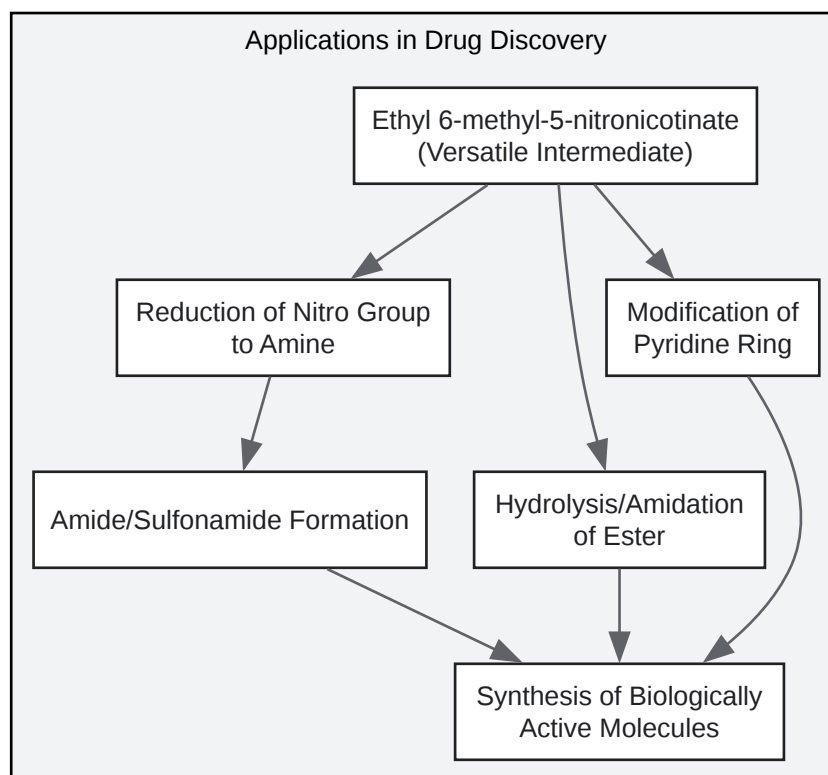
Detailed experimental spectroscopic data for Ethyl 6-methyl-5-nitronicotinate is not widely published. However, based on the analysis of similar structures, the following are the expected characterization data.

Table 2: Expected Spectroscopic Data

Technique	Expected Data
$^1\text{H}$ NMR	Signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), a singlet for the methyl group on the pyridine ring, and signals for the aromatic protons on the pyridine ring.
$^{13}\text{C}$ NMR	Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl carbon, and the carbons of the pyridine ring. The carbon bearing the nitro group would be significantly deshielded.
IR Spectroscopy	Characteristic absorption bands for the C=O stretch of the ester (around 1720-1740 $\text{cm}^{-1}$ ), C-O stretch (around 1200-1300 $\text{cm}^{-1}$ ), and asymmetric and symmetric stretches for the nitro group (around 1500-1550 $\text{cm}^{-1}$ and 1345-1385 $\text{cm}^{-1}$ respectively).
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound (210.19 m/z).

## Applications in Drug Discovery and Development

Ethyl 6-methyl-5-nitronicotinate is a valuable intermediate in the pharmaceutical industry due to its versatile chemical nature.<sup>[1][2]</sup> The presence of the nitro group, the ester, and the methyl group on the pyridine core allows for a variety of chemical transformations, making it an ideal starting material for the synthesis of diverse compound libraries for drug discovery.



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## References

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